Sulóxidos bencílicos alquílicos

Benzyl alkyl sulfoxides are a class of organic compounds characterized by the presence of a sulfoxide functional group (-S(O)-) attached to a benzyl or alkyl group. These compounds are versatile and play significant roles in various applications, including pharmaceuticals, agrochemicals, and fine chemicals. Structurally, they feature a benzene ring with an alkyl substituent and a sulfoxide moiety.

Benzyl alkyl sulfoxides exhibit unique reactivity due to the electron-withdrawing effect of the sulfoxide group, which can influence their chemical behavior in different reactions. They are often used as intermediates for synthesizing other functionalized compounds or as stabilizers in industrial processes. Their ability to form hydrogen bonds and interact with proteins makes them valuable in drug design and development.

In pharmaceuticals, these compounds can serve as precursors for anticoagulants, anti-inflammatory agents, and analgesics. In agrochemical applications, they may act as herbicides or fungicides due to their structural diversity and reactivity. The versatility of benzyl alkyl sulfoxides in both synthetic transformations and functional properties highlights their importance across multiple industries.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

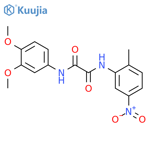

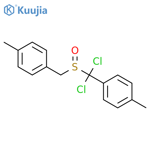

|

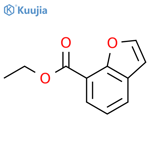

o-Chlorobenzyl Methyl Sulfoxide | 23413-66-3 | C8H9ClOS |

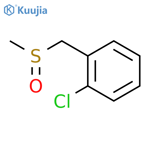

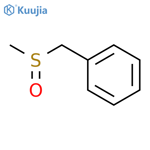

|

Methyl Benzyl Sulfoxide | 824-86-2 | C8H10OS |

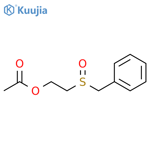

|

Ethanol,2-[(phenylmethyl)sulfinyl]-, 1-acetate | 88738-54-9 | C11H14O3S |

|

1-{dichloro[(4-methylbenzyl)sulfinyl]methyl}-4-methylbenzene | 50323-83-6 | C16H16Cl2OS |

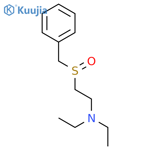

|

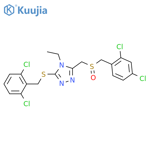

N,N-Diethyl-2-(phenylmethanesulfinyl)ethan-1-amine | 88738-57-2 | C13H21NOS |

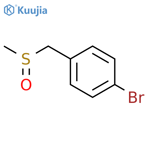

|

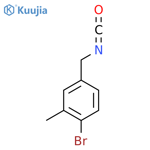

Benzene, 1-bromo-4-[(methylsulfinyl)methyl]- | 15733-11-6 | C8H9BrOS |

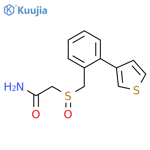

|

ACETAMIDE, 2-[[[2-(3-THIENYL)PHENYL]METHYL]SULFINYL]- | 867198-64-9 | C13H13NO2S2 |

|

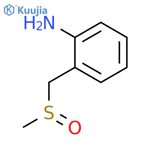

2-(methanesulfinylmethyl)aniline | 92643-47-5 | C8H11NOS |

|

2,4-DICHLOROBENZYL (5-[(2,6-DICHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL SULFOXIDE | 344272-38-4 | C19H17Cl4N3OS2 |

|

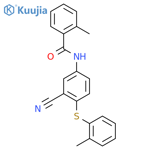

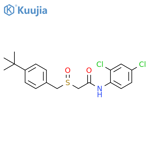

2-[(4-tert-butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide | 956753-99-4 | C19H21Cl2NO2S |

Literatura relevante

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

4. Water

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

Proveedores recomendados

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados